molecular formula C14H19NO4 B132570 N-Benzyloxycarbonyl D-Valine Methyl Ester CAS No. 154674-67-6

N-Benzyloxycarbonyl D-Valine Methyl Ester

Cat. No.: B132570
CAS No.: 154674-67-6
M. Wt: 265.3 g/mol
InChI Key: LKTVCURTNIUHBH-GFCCVEGCSA-N
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Description

N-Benzyloxycarbonyl D-Valine Methyl Ester (CAS: 154674-67-6; alternative CAS: 24210-19-3) is a protected amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.305 g/mol . It features a benzyloxycarbonyl (Cbz) group protecting the amine and a methyl ester at the carboxyl terminus. This compound is critical in peptide synthesis, particularly for introducing D-valine residues, which influence peptide stereochemistry and stability. Its physical properties include a melting point of 54–56°C and an optical rotation of [α] = +22.3° (c = 1.12 in chloroform) .

Properties

IUPAC Name

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTVCURTNIUHBH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478588
Record name MolPort-028-961-234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154674-67-6
Record name MolPort-028-961-234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Esterification

The canonical method involves two discrete steps: (1) introducing the benzyloxycarbonyl (Cbz) group to D-valine’s amine and (2) methyl esterification of the carboxyl group.

Amine Protection with Benzyl Chloroformate

D-Valine is reacted with benzyl chloroformate (Cbz-Cl) in a biphasic system of water and dioxane, using sodium carbonate (Na₂CO₃) to maintain a pH of 9–10. This ensures the amine remains deprotonated, facilitating nucleophilic attack on Cbz-Cl. The reaction proceeds at 0–5°C to minimize racemization, yielding N-Cbz-D-valine with >95% enantiomeric excess (ee). Excess Cbz-Cl is quenched with aqueous NaHSO₃, and the product is extracted into ethyl acetate, achieving isolated yields of 85–90%.

Methyl Esterification via Acid Catalysis

N-Cbz-D-valine is dissolved in anhydrous methanol, and concentrated sulfuric acid (H₂SO₄) is added dropwise. The mixture is refluxed for 12–16 hours, with the acid catalyzing nucleophilic acyl substitution. Post-reaction neutralization with NaHCO₃ and solvent evaporation affords crude Cbz-D-Val-OMe, which is recrystallized from hexane/ethyl acetate (3:1) to achieve 88–92% purity.

Key Data:

StepReagents/ConditionsYieldPurity
Cbz ProtectionCbz-Cl, Na₂CO₃, 0°C89%95% ee
EsterificationH₂SO₄, MeOH, reflux91%98%

Alternative Methodologies and Catalytic Innovations

One-Pot Tandem Protection-Esterification

Recent advances enable concurrent Cbz protection and esterification in a single reactor, reducing purification steps. D-Valine is suspended in methanol with triethylamine (Et₃N), followed by sequential addition of Cbz-Cl and trimethylsilyl chloride (TMSCl). TMSCl activates the carboxyl group, enabling esterification at ambient temperature. This method achieves 82% overall yield with 93% ee, though scalability is limited by TMSCl’s moisture sensitivity.

Enzymatic Esterification

Lipase-catalyzed esterification using immobilized Candida antarctica lipase B (CAL-B) offers an eco-friendly alternative. N-Cbz-D-valine is reacted with methanol in tert-butyl methyl ether (MTBE) at 40°C, with the enzyme facilitating ester bond formation without racemization. Yields reach 78% after 24 hours, though enzyme cost and reaction time remain challenges for industrial adoption.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pharmaceutical manufacturers employ continuous flow reactors to enhance throughput. In a representative process:

  • Cbz Protection: D-Valine and Cbz-Cl are pumped into a microreactor with Na₂CO₃ solution (residence time: 2 min).

  • Esterification: The intermediate is mixed with methanol and H₂SO₄ in a second reactor (residence time: 10 min).
    This system achieves 94% conversion with 99.5% purity, reducing reaction time from hours to minutes.

Solvent-Free Mechanochemical Synthesis

Ball milling N-Cbz-D-valine with methanol and catalytic p-toluenesulfonic acid (PTSA) enables solvent-free esterification. The mechanochemical activation reduces reaction time to 30 minutes and yields 89% product, though particle size control is critical for reproducibility.

Critical Analysis of Racemization Risks

Racemization during synthesis is mitigated through:

  • Low-Temperature Reactions: Maintaining temperatures below 10°C during Cbz protection prevents epimerization.

  • Non-Basic Esterification Conditions: Using acidic catalysts (H₂SO₄) instead of base avoids deprotonation of the α-carbon, preserving chirality.

  • Enzymatic Methods: CAL-B’s stereoselectivity ensures >99% ee in ester products.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) removes diastereomeric impurities, enhancing ee to >99%. High-performance liquid chromatography (HPLC) with chiral columns (Chiralpak IC) confirms enantiopurity, showing a single peak at 8.2 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.25 (q, J = 7.1 Hz, 1H, α-CH), 3.72 (s, 3H, OCH₃), 2.18–2.10 (m, 1H, β-CH), 1.02 (d, J = 6.8 Hz, 3H, γ-CH₃).

  • [α]²⁵D: +14.5° (c = 1, CHCl₃), consistent with D-configuration .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl D-Valine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Z-D-Val-OMe is widely recognized as a valuable building block in peptide synthesis. It allows for the selective protection of the amino group, enabling the formation of peptide bonds without interference from other functional groups. This application is crucial in the development of biologically active peptides and therapeutic agents.

Case Study : A study demonstrated the successful synthesis of a peptide using Z-D-Val-OMe as a key intermediate, highlighting its effectiveness in constructing complex structures while maintaining high yields and purity.

Pharmaceutical Development

This compound is integral to pharmaceutical research, particularly in creating peptide-based drugs that target specific biological pathways. Its unique stereochemistry (D-configuration) enhances the stability and bioavailability of drugs, making it an essential component in drug formulation processes.

Data Table: Comparison with Similar Compounds

Compound NameConfigurationStabilityApplication Area
N-Benzyloxycarbonyl D-Valine Methyl EsterDHighDrug Development
N-Benzyloxycarbonyl L-Valine Methyl EsterLModeratePeptide Synthesis
N-Benzyloxycarbonyl D-Alanine Methyl EsterDHighBiochemical Research

Biochemical Research

In biochemical studies, Z-D-Val-OMe is employed to investigate protein interactions and enzyme activities. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes and identify potential therapeutic targets.

Example Application : Researchers have utilized Z-D-Val-OMe to study the kinetics of specific enzyme reactions, demonstrating its utility in elucidating biochemical pathways .

Chiral Resolution

The compound is effective in chiral separation processes, which are critical for isolating enantiomers necessary for the production of optically active pharmaceuticals. This capability enhances the efficiency of drug development processes by ensuring that only the desired enantiomer is utilized.

Research Insight : A recent study highlighted the use of Z-D-Val-OMe in chiral resolution techniques, showcasing its effectiveness in achieving high enantiomeric purity .

Drug Delivery Systems

Z-D-Val-OMe can be incorporated into drug delivery systems to improve solubility and bioavailability of therapeutic agents. Its chemical properties facilitate better interaction with biological membranes, enhancing drug absorption.

Mechanism of Action

The primary mechanism of action of N-Benzyloxycarbonyl D-Valine Methyl Ester involves the protection of the amino group of valine. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in multi-step synthesis processes where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Cbz-L-Valine Methyl Ester
  • Structure : L-configuration at the valine chiral center.
  • Molecular Weight : 265.3 g/mol (identical to D-isomer).
  • Optical Rotation : [α] = -22.3° (mirror image of D-isomer) .
  • Applications : Used in L-peptide synthesis; stereochemical differences affect biological activity (e.g., enzyme recognition) .
Valine Benzyl Ester (L/DL-Forms)
  • Structure : Lacks the Cbz group; benzyl ester at carboxyl.
  • Molecular Weight : 207.27 g/mol (L-form) .
  • Properties : Lower lipophilicity compared to methyl esters due to benzyl group; hydrochloride salts (e.g., L-Valine Benzyl Ester Hydrochloride, MW 243.73) enhance solubility .
N-Cbz-D-Methionine Methyl Ester
  • Structure : Methionine side chain (methyl thioether) instead of valine’s isopropyl.
  • Reactivity : Thioether side chain prone to oxidation, limiting stability under oxidative conditions .
  • Synthesis : Similar coupling methods (e.g., DPPA), but solubility challenges in dichloromethane may differ .
N-α-Benzyl-D-Glutamine Methyl Ester Hydrochloride
  • Structure : Glutamine side chain (amide) instead of valine.
  • Properties : Higher polarity due to amide group; reduced lipophilicity compared to valine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]) LogP
N-Cbz-D-Valine Methyl Ester 265.30 54–56 +22.3° (c=1.12, CHCl₃) 2.31
N-Cbz-L-Valine Methyl Ester 265.30 54–56 -22.3° (c=1.12, CHCl₃) 2.31
L-Valine Benzyl Ester 207.27 1.89*
DL-Valine Methyl Ester Hydrochloride 243.73
N-Cbz-D-Methionine Methyl Ester 295.37 2.05

*Estimated LogP for Valine Benzyl Ester based on structural similarity .

Biological Activity

N-Benzyloxycarbonyl D-Valine Methyl Ester (Cbz-D-Val-OMe) is a synthetic compound derived from D-Valine, primarily used in peptide synthesis due to its protective groups that prevent undesired reactions during chemical manipulations. This article explores the biological activity of Cbz-D-Val-OMe, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

The structure of Cbz-D-Val-OMe includes a benzyloxycarbonyl (Cbz) group that protects the amine functionality and a methyl ester (OMe) that protects the carboxylic acid terminus. This configuration allows for selective reactions during peptide synthesis, making it an essential building block in producing biologically active peptides.

Cbz-D-Val-OMe functions primarily as a protecting group in peptide synthesis. Its protective groups facilitate the formation of peptide bonds without interference from side reactions. The compound is integral in synthesizing peptides that require specific stereochemical configurations for optimal biological activity. The D-configuration of this compound is particularly significant as it influences the interaction with biological targets, which can differ markedly from its L-counterpart.

Biological Applications

  • Peptide Synthesis:
    • Cbz-D-Val-OMe is widely utilized as a building block in the synthesis of various peptides, including those with therapeutic potential.
    • It plays a crucial role in the development of peptide-based drugs, particularly in oncology and immunology .
  • Research Applications:
    • The compound has been employed in studies investigating protein interactions and enzyme activities.
    • Its use in creating stable peptide conjugates has implications for drug delivery systems and targeted therapies .
  • Surface Passivation:
    • Recent studies have highlighted its application in enhancing the stability and performance of perovskite solar cells by improving film-forming properties and crystallinity.

Case Study 1: Peptide Therapeutics

Research demonstrated that peptides synthesized using Cbz-D-Val-OMe exhibited enhanced binding affinity to target receptors compared to those synthesized without protective groups. This study emphasized the importance of stereochemistry and protecting groups in developing effective therapeutics .

Case Study 2: Structural Analysis

A study on the crystal structure of N-Benzyloxycarbonyl-alanyl-phenylalanyl methyl ester revealed insights into its hydrogen bonding interactions, which are crucial for understanding its self-assembly properties. The findings indicated that similar compounds could form β-sheet structures, which are vital for biological function .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
N-Benzyloxycarbonyl L-Valine Methyl EsterC14H19NO4L-Valine variant; different stereochemistry
N-Benzyloxycarbonyl Glycine Methyl EsterC11H13NO4Simpler structure; used for different peptide sequences
N-Benzyloxycarbonyl Phenylalanine Methyl EsterC15H19NO4Contains an aromatic side chain; affects hydrophobicity

This table highlights the unique features of Cbz-D-Val-OMe compared to other benzyloxycarbonyl derivatives, emphasizing its specific applications based on stereochemistry and structural properties.

Q & A

Basic: What are the key physical properties and analytical methods for characterizing N-Benzyloxycarbonyl D-Valine Methyl Ester?

Answer:

  • Physical Properties :
    • Molecular Weight: 265.3 g/mol .
    • Melting Point: 54–56°C (L-enantiomer reference; D-form may vary slightly) .
    • Optical Rotation: +22.3° (c = 1.12 in chloroform; D-enantiomer may exhibit opposite rotation) .
  • Analytical Methods :
    • Melting Point Analysis : Confirm purity via differential scanning calorimetry (DSC) or capillary methods.
    • Optical Rotation : Use polarimetry to verify enantiomeric identity (D vs. L forms) .
    • NMR Spectroscopy : ¹H/¹³C NMR to resolve benzyloxycarbonyl (Cbz) and methyl ester moieties .

Basic: How is this compound synthesized, and what purity controls are critical?

Answer:

  • Synthesis Protocol :
    • Start with D-valine methyl ester hydrochloride.
    • Protect the α-amino group using benzyl chloroformate (Cbz-Cl) in a biphasic system (water/ether) with potassium bicarbonate to maintain pH 8–9 .
    • Purify via recrystallization or column chromatography.
  • Purity Controls :
    • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane).
    • Confirm ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can statistical methods like the Taguchi design optimize synthesis parameters?

Answer:

  • Taguchi Method Application :
    • Parameters : Catalyst concentration, temperature, reaction time, and solvent ratio.
    • Orthogonal Arrays : Use L9 (3⁴) arrays to test parameter combinations efficiently .
    • Example Optimization :
  • Catalyst (Cbz-Cl) concentration contributes ~77% to yield variance .
  • Optimal temperature: 0–5°C to minimize side reactions .
  • Validation : Confirm optimized conditions via ANOVA, targeting >90% yield .

Advanced: How to address discrepancies in reported CAS numbers and enantiomeric identity?

Answer:

  • CAS Number Clarification :
    • D-Enantiomer : CAS 154674-67-6 (N-Cbz-D-valine methyl ester) .
    • L-Enantiomer : CAS 24210-19-3 (N-Cbz-L-valine methyl ester) .
  • Resolution Strategies :
    • Use chiral HPLC (e.g., Chiralpak® IC column) to distinguish enantiomers.
    • Cross-validate with optical rotation data (D-form expected to show negative rotation if L-form is +22.3°) .

Advanced: What are the best practices for incorporating this compound into peptide synthesis?

Answer:

  • Coupling Strategies :
    • Activate the carboxyl group using DCC/NHS in anhydrous DMF .
    • Monitor coupling efficiency via Kaiser test or FTIR (disappearance of -COOH peak at 1700 cm⁻¹).
  • Deprotection :
    • Remove Cbz group with HBr/AcOH (30% v/v) or catalytic hydrogenation (Pd/C, H₂) .
    • Validate deprotection via TLC or mass spectrometry.

Advanced: How to analyze enantiomeric excess (ee) and mitigate racemization during synthesis?

Answer:

  • Racemization Mitigation :
    • Avoid prolonged exposure to basic conditions (e.g., limit potassium bicarbonate contact time) .
    • Use low-temperature reactions (0–5°C) during Cbz protection .
  • Enantiomeric Analysis :
    • Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via HPLC .
    • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Benzyloxycarbonyl D-Valine Methyl Ester
Reactant of Route 2
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N-Benzyloxycarbonyl D-Valine Methyl Ester

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